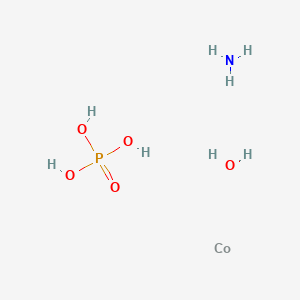

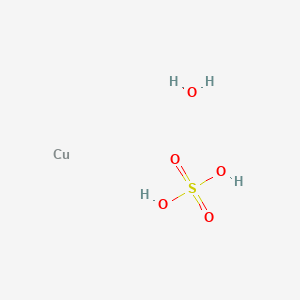

copper;sulfuric acid;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a blue crystalline solid that is highly soluble in water and methanol but insoluble in ethanol and most organic solvents . This compound is widely used in various fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(II) sulfate hydrate can be synthesized by reacting copper metal or copper(II) oxide with sulfuric acid. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the crystalline hydrate form. The general reaction is as follows:

Cu+H2SO4→CuSO4+H2

Industrial Production Methods

Industrially, copper(II) sulfate hydrate is produced by the leaching of copper ores with sulfuric acid. The leachate is then purified and crystallized to obtain the hydrate form. This method is widely used due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Copper(II) sulfate hydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It can act as an oxidizing agent in redox reactions.

Substitution Reactions: It can participate in substitution reactions with other metal salts.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include reducing agents like zinc or iron.

Substitution: Reactions are typically carried out in aqueous solutions at room temperature.

Major Products Formed

Oxidation-Reduction: The major products include copper metal and the corresponding sulfate of the reducing agent.

Substitution: The products depend on the substituting metal but generally include the new metal sulfate and copper metal or copper oxide.

Scientific Research Applications

Copper(II) sulfate hydrate has numerous applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

Biology: Employed in biochemistry for protein precipitation and as a fungicide in agriculture.

Medicine: Used in the preparation of certain medications and as an antiseptic.

Industry: Utilized in electroplating, dyeing, and as a mordant in textile production

Mechanism of Action

Copper(II) sulfate hydrate exerts its effects primarily through its ability to act as a Lewis acid and redox catalyst. It can accept electron pairs from other molecules, facilitating various chemical reactions. In biological systems, it can disrupt cellular processes by binding to proteins and enzymes, leading to their inactivation .

Comparison with Similar Compounds

Similar Compounds

- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

- Copper(II) chloride dihydrate (CuCl₂·2H₂O)

- Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

Uniqueness

Copper(II) sulfate hydrate is unique due to its high solubility in water and methanol, making it highly versatile for various applications. Its ability to act as both a Lewis acid and redox catalyst further enhances its utility in chemical and biological research .

Properties

IUPAC Name |

copper;sulfuric acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINHVQOGRAYCCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OS(=O)(=O)O.[Cu] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-99-8, 10257-54-2 |

Source

|

| Record name | Copper sulfate pentahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7758-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupric sulfate monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.